methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate
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Overview
Description
Ajugalide D is a neoclerodane diterpenoid isolated from the plant Ajuga taiwanensis . This compound belongs to a class of natural products known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Ajugalide D has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Ajugalide D is typically isolated from the herbs of Ajuga ciliata Bunge . The isolation process involves several steps, including extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified using chromatographic techniques.
In synthetic chemistry, the preparation of Ajugalide D involves the use of spectroscopic methods and chemical transformation studies . The high-resolution fast-atom bombardment mass spectrum (HR-FAB-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial in elucidating the structure of Ajugalide D .
Chemical Reactions Analysis
Ajugalide D undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetic anhydride and pyridine for acetylation . The major products formed from these reactions are derivatives of Ajugalide D with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Ajugalide D has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ajugalide D involves disrupting the focal adhesion complex by decreasing the phosphorylation of paxillin and focal adhesion kinase (FAK) . This disruption triggers anoikis, a specific type of apoptosis caused by the detachment of cells . Ajugalide D also blocks anchorage-independent growth and cell migration, making it a potential lead compound for developing anti-cancer therapies .
Comparison with Similar Compounds
Ajugalide D is part of a group of neoclerodane diterpenoids, including Ajugalide A, Ajugalide B, and Ajugalide C . These compounds share similar structural features but differ in their functional groups and biological activities . For example, Ajugalide B exhibits high anti-proliferative activity against tumor cell lines, similar to Ajugalide D . each compound’s unique chemical structure contributes to its distinct biological effects .
Conclusion
Ajugalide D is a fascinating compound with diverse biological activities and significant potential in scientific research and therapeutic applications. Its unique chemical structure and mechanism of action make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPRXRGZXNSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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